molecular formula C15H16N2O4 B2454703 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 1421508-76-0

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B2454703
CAS No.: 1421508-76-0
M. Wt: 288.303
InChI Key: RTQQMHNGROHKDP-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a dihydrobenzofuran ring, a hydroxyethyl group, and an isoxazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the dihydrobenzofuran ring: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate alkene under acidic or basic conditions.

    Introduction of the hydroxyethyl group: This step involves the addition of an ethylene oxide or a similar reagent to the dihydrobenzofuran ring, typically under basic conditions.

    Formation of the isoxazole ring: This can be accomplished through the reaction of a suitable nitrile oxide with an alkene or alkyne, often under thermal or photochemical conditions.

    Coupling of the isoxazole and dihydrobenzofuran moieties: This final step involves the formation of the carboxamide linkage, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, borane in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of enzyme activity and protein-protein interactions.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(2,3-dihydrobenzofuran-5-yl)acetamide: Similar in structure but lacks the isoxazole and hydroxyethyl groups.

    5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Similar in structure but contains an aminopropyl group instead of the hydroxyethyl and isoxazole groups.

    N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides: Similar in structure but contains different substituents on the benzofuran ring and a different functional group.

The uniqueness of this compound lies in its combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-9-6-12(17-21-9)15(19)16-8-13(18)10-2-3-14-11(7-10)4-5-20-14/h2-3,6-7,13,18H,4-5,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQQMHNGROHKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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